
(7-Methyloct-6-en-1-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methyloct-6-en-1-ylidene)propanedinitrile is an organic compound with the molecular formula C12H17N2 It is characterized by the presence of a nitrile group and a double bond within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyloct-6-en-1-ylidene)propanedinitrile typically involves the reaction of 7-methyloct-6-en-1-ol with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the nitrile group from malononitrile.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Methyloct-6-en-1-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic addition reactions often use reagents like bromine (Br2) and hydrochloric acid (HCl).
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the specific electrophile used, such as dibromo derivatives when using bromine.
Wissenschaftliche Forschungsanwendungen
(7-Methyloct-6-en-1-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (7-Methyloct-6-en-1-ylidene)propanedinitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The double bond allows for interactions with other molecules, facilitating various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-Methyloct-6-en-1-ylidene)malononitrile
- (7-Methyloct-6-en-1-ylidene)acetone
- (7-Methyloct-6-en-1-ylidene)benzaldehyde
Uniqueness
(7-Methyloct-6-en-1-ylidene)propanedinitrile is unique due to its specific combination of a nitrile group and a double bond, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
99298-56-3 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
2-(7-methyloct-6-enylidene)propanedinitrile |
InChI |
InChI=1S/C12H16N2/c1-11(2)7-5-3-4-6-8-12(9-13)10-14/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
ILYYICMJOUCPQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCCC=C(C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)

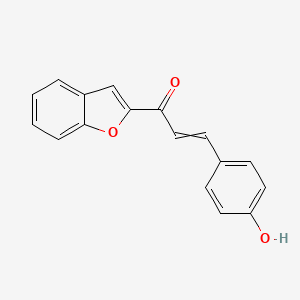
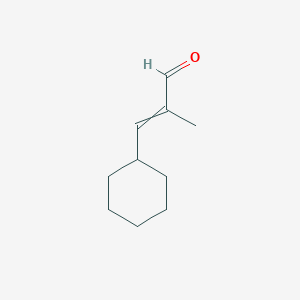

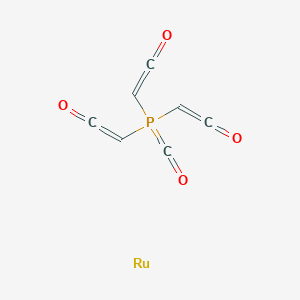

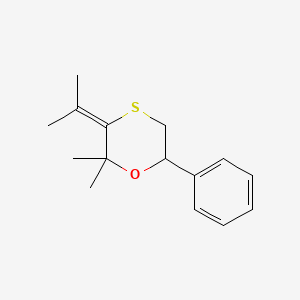
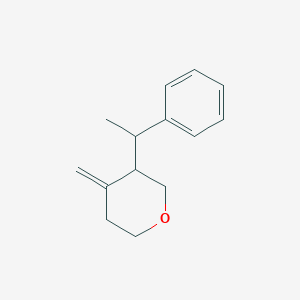
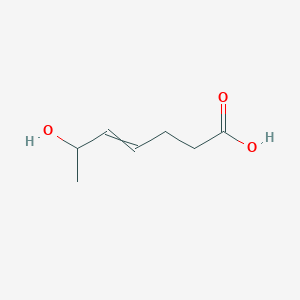
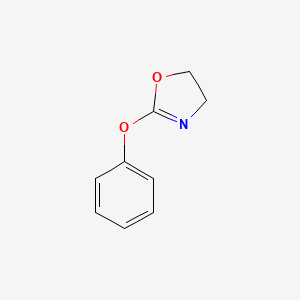
![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)

